![molecular formula C21H22ClFN2O3 B10834330 1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834330.png)
1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-25 is a selective, central nervous system-penetrant, adenosine triphosphate-competitive leucine-rich repeat kinase 2 inhibitor. This compound was initially developed for its potential therapeutic effects in neurological disorders, particularly those involving the leucine-rich repeat kinase 2 pathway .
Preparation Methods
The synthesis of PMID25666693-Compound-25 involves multiple steps, including the formation of a spirocyclopropyl structure. The synthetic route typically includes the following steps:
- Formation of the core structure through a series of cyclization reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Purification and crystallization to obtain the final product .
Chemical Reactions Analysis
PMID25666693-Compound-25 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of leucine-rich repeat kinase 2 inhibition on chemical pathways.
Biology: Investigated for its role in modulating cellular processes involving leucine-rich repeat kinase 2, such as autophagy and inflammation.
Medicine: Explored as a potential therapeutic agent for neurological disorders, including Parkinson’s disease, due to its ability to inhibit leucine-rich repeat kinase 2 activity.
Industry: Utilized in the development of new drugs targeting the leucine-rich repeat kinase 2 pathway
Mechanism of Action
PMID25666693-Compound-25 exerts its effects by inhibiting the activity of leucine-rich repeat kinase 2. This kinase is involved in various cellular processes, including autophagy, inflammation, and neuronal survival. By inhibiting leucine-rich repeat kinase 2, PMID25666693-Compound-25 can modulate these processes, potentially providing therapeutic benefits in conditions where leucine-rich repeat kinase 2 is dysregulated .
Comparison with Similar Compounds
PMID25666693-Compound-25 is unique in its selective inhibition of leucine-rich repeat kinase 2 and its ability to penetrate the central nervous system. Similar compounds include:
MLi-2: Another leucine-rich repeat kinase 2 inhibitor with a different chemical structure but similar biological activity.
GNE-7915: A leucine-rich repeat kinase 2 inhibitor with a distinct mechanism of action and pharmacokinetic profile.
PF-06447475: A leucine-rich repeat kinase 2 inhibitor with comparable selectivity and potency
These compounds share similarities in their target and therapeutic potential but differ in their chemical structures, pharmacokinetics, and specific applications.
Properties
Molecular Formula |
C21H22ClFN2O3 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea |
InChI |
InChI=1S/C21H22ClFN2O3/c1-21(2)10-17(13-6-7-15(23)18(22)19(13)28-21)25-20(27)24-16-5-3-4-11-8-12(26)9-14(11)16/h3-7,12,17,26H,8-10H2,1-2H3,(H2,24,25,27)/t12-,17-/m1/s1 |
InChI Key |
NXZOBNXJGCHNTQ-SJKOYZFVSA-N |
Isomeric SMILES |
CC1(C[C@H](C2=C(O1)C(=C(C=C2)F)Cl)NC(=O)NC3=CC=CC4=C3C[C@@H](C4)O)C |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=C(C=C2)F)Cl)NC(=O)NC3=CC=CC4=C3CC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.